molecular formula C15H17N3O2S B3859057 2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one

2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one

Cat. No.: B3859057
M. Wt: 303.4 g/mol
InChI Key: NHLDXCZYUCQXHM-UHFFFAOYSA-N
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Description

2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one is a heterocyclic organic compound characterized by a quinoxaline core substituted with a methyl group at position 3 and a thioether-linked morpholinylethanone moiety. Quinoxaline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . Structural elucidation of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP for visualization .

Properties

IUPAC Name

2-(3-methylquinoxalin-2-yl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-11-15(17-13-5-3-2-4-12(13)16-11)21-10-14(19)18-6-8-20-9-7-18/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLDXCZYUCQXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one typically involves the functionalization of quinoxaline derivatives. One common method includes the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate, followed by the reaction with morpholine under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocyclic Frameworks

The quinoxaline core of the target compound distinguishes it from pyrimidine- or thiazolidinone-based analogs. For example:

  • NCL195 (4,6-bis-(2-((E)-4-methylbenzylidene)hydrazinyl)pyrimidin-2-amine) features a pyrimidine ring with hydrazinyl side chains . Unlike the quinoxaline system, pyrimidines often exhibit distinct electronic profiles, affecting binding affinities in biological targets.
  • NAT-1 and NAT-2 (thiazolidinone derivatives) incorporate a 4-oxo-thiazolidin-3-yl scaffold linked to nicotinamide .
Compound Core Structure Key Functional Groups
Target Compound Quinoxaline 3-Methyl, thioether, morpholinylethanone
NCL195 Pyrimidine Hydrazinyl, benzylidene
NAT-1/NAT-2 Thiazolidinone 4-Oxo-thiazolidin-3-yl, nicotinamide

Substituent Effects on Physicochemical Properties

  • Thioether vs. Hydrazinyl Linkages : The thioether group in the target compound offers greater stability compared to the hydrazine-based bonds in NCL195, which may hydrolyze under acidic conditions.
  • Morpholine vs. Nicotinamide: The morpholine substituent enhances aqueous solubility due to its oxygen-rich, non-planar structure, whereas nicotinamide in NAT-1/NAT-2 introduces hydrogen-bonding capacity but may reduce membrane permeability .

Crystallographic and Structural Insights

Crystallographic validation (e.g., via SHELXL and WinGX ) reveals key differences:

  • Quinoxaline Derivatives: Planar aromatic systems facilitate π-π stacking, as observed in similar compounds. Anisotropic displacement parameters (modeled in ORTEP ) suggest rigid conformations.
  • Thiazolidinones: NAT-1/NAT-2 exhibit puckered thiazolidinone rings, validated by geometry analysis tools in WinGX, which may influence binding pocket compatibility .

Methodological Considerations

Structural comparisons rely on crystallographic software:

  • Refinement : SHELXL ensures precise atomic positioning, critical for comparing bond lengths and angles .
  • Validation : Tools like PLATON (cited in Spek’s work ) assess hydrogen bonding and steric clashes, which differ between morpholine- and nicotinamide-containing compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one
Reactant of Route 2
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2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one

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